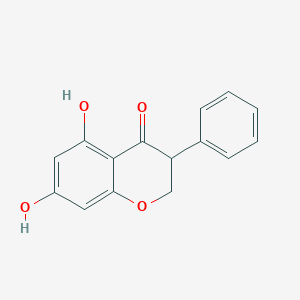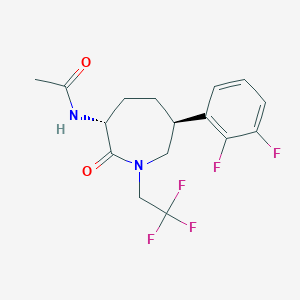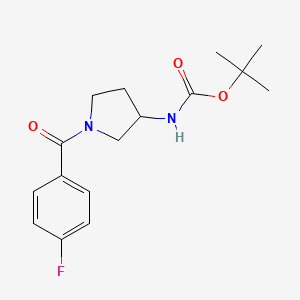
(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .
Industrial Production Methods
Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .
化学反应分析
Types of Reactions
(+)-Pinocoembrin undergoes several types of chemical reactions, including:
Oxidation: It can be converted to pinobanksin by hydroxylation.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different flavonoid compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For hydroxylation reactions.
Reducing agents: For reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pinobanksin and other flavonoid derivatives .
科学研究应用
(+)-Pinocoembrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular protection and regulation.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and inflammatory diseases.
Industry: Utilized in the food, pharmaceutical, and cosmetic industries for its beneficial properties.
作用机制
The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
相似化合物的比较
Similar Compounds
Pinobanksin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Galangin: Exhibits strong antioxidant and anticancer properties.
Uniqueness
(+)-Pinocoembrin stands out due to its broad spectrum of pharmacological activities and its potential for industrial applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a promising compound for further research and development .
属性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC 名称 |
5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2 |
InChI 键 |
IOCQFSIEULRNKU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)

![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)

![6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14792678.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)

![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
